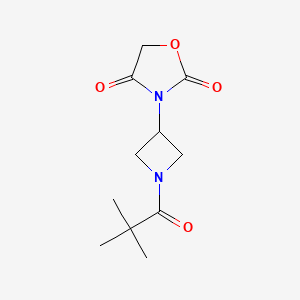
3-(1-Pivaloylazetidin-3-yl)oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound features an oxazolidine-2,4-dione core with a pivaloylazetidinyl substituent, making it a versatile molecule in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Pivaloylazetidin-3-yl)oxazolidine-2,4-dione typically involves the formation of the oxazolidinone ring through intramolecular cyclization. One common method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils using sodium hydride (NaH) at room temperature, yielding 2-oxazolidinones with high efficiency . Another approach involves the use of N-substituted glycidylcarbamates under triazabicyclodecene catalysis, which facilitates the formation of the oxazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of hypervalent iodine compounds in the intramolecular cyclization of N-allylcarbamates has been proposed for large-scale synthesis, providing an efficient pathway to obtain oxazolidinones .
化学反応の分析
Types of Reactions
3-(1-Pivaloylazetidin-3-yl)oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride (NaH) for cyclization, triazabicyclodecene for catalysis, and hypervalent iodine compounds for intramolecular cyclization .
Major Products
The major products formed from these reactions include various substituted oxazolidinones and their derivatives, which can be further utilized in different applications .
科学的研究の応用
3-(1-Pivaloylazetidin-3-yl)oxazolidine-2,4-dione has a broad range of applications in scientific research:
Chemistry: The compound is used in the synthesis of complex molecules and as a building block for various chemical reactions.
Medicine: The compound is being explored for its potential use in drug development, particularly in the design of new antibiotics and anticonvulsant agents.
Industry: It is employed in polymer synthesis and catalysis, contributing to the development of new materials and industrial processes.
作用機序
The mechanism of action of 3-(1-Pivaloylazetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to inhibit protein synthesis in bacteria, making it a potential candidate for antibiotic development . It may also interact with neurotransmitter receptors, contributing to its anticonvulsant properties .
類似化合物との比較
Similar Compounds
3-((1-Pivaloylazetidin-3-yl)methyl)oxazolidine-2,4-dione: This compound shares a similar core structure but differs in the substituent attached to the oxazolidinone ring.
Thiazolidine Derivatives: These compounds have a five-membered ring structure similar to oxazolidinones but contain sulfur, which imparts different biological properties.
Uniqueness
3-(1-Pivaloylazetidin-3-yl)oxazolidine-2,4-dione is unique due to its specific substituent arrangement, which enhances its stability and reactivity in various chemical and biological contexts.
特性
IUPAC Name |
3-[1-(2,2-dimethylpropanoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)9(15)12-4-7(5-12)13-8(14)6-17-10(13)16/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEGBUVHFTWVRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)N2C(=O)COC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2750436.png)
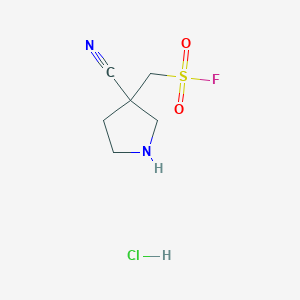
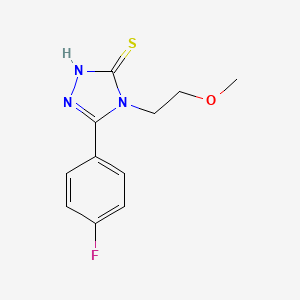
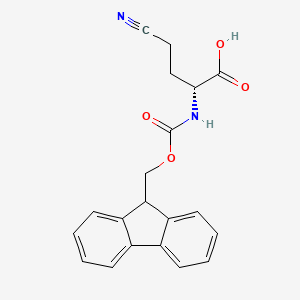
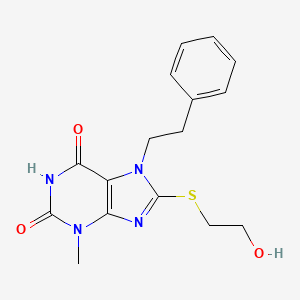
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,6-difluorobenzamide](/img/structure/B2750446.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2750447.png)
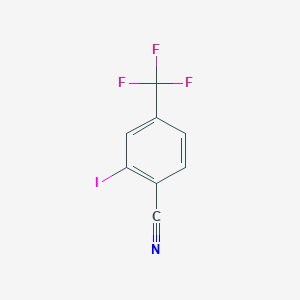

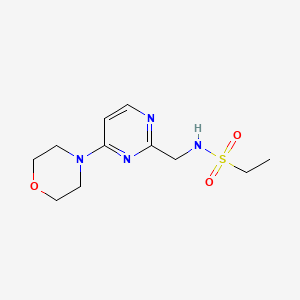
![ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2750453.png)
![4-chloro-5-[(2-hydroxyethyl)(methyl)amino]-2-(4-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B2750455.png)
![4-methyl-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2750456.png)

